

A Comprehensive Toxicological Profile of Pseudoionone and Its Derivatives

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Compound of Interest

Compound Name: Pseudoionone

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a detailed toxicological overview of **pseudoionone** and its structurally related derivatives, the ionones. It consolidates data on various toxicological endpoints, including acute toxicity, skin and eye irritation, dermal sensitization, repeated dose toxicity, genotoxicity, and reproductive and developmental effects. The primary toxicological concern associated with **pseudoionone** is its potential for skin sensitization, which has led to restrictions on its use as a fragrance ingredient. Its derivatives, such as α -ionone and β -ionone, generally exhibit low acute and systemic toxicity but may also present a risk of skin sensitization. This guide summarizes quantitative data in tabular form, outlines key experimental methodologies, and provides visual workflows to support risk assessment and research endeavors in the fields of toxicology and drug development.

Introduction

Pseudoionone, a terpene ketone, is a key intermediate in the chemical synthesis of ionones and Vitamins A and E.^[1] The ionones (including α -, β -, and γ -isomers) are a group of fragrance chemicals known as "rose ketones" and are widely used in cosmetics, personal care products, and as flavoring agents in food.^{[2][3]} Given their prevalence in consumer products and industrial applications, a thorough understanding of their toxicological profile is essential for ensuring human safety. This technical guide synthesizes the available scientific literature to

provide a comprehensive assessment of the hazards associated with **pseudoionone** and its primary derivatives.

Toxicological Profile of Pseudoionone

The overall mammalian toxicity of **pseudoionone** is considered low based on acute and subchronic data.^[4] However, its potential as a skin irritant and sensitizer is a significant finding.^[4]

2.1. Acute Toxicity **Pseudoionone** exhibits low acute toxicity via oral and dermal routes. The oral LD50 in rats and mice is generally above 2000 mg/kg bw, with most reported values exceeding 5000 mg/kg bw.^{[4][5]} The acute dermal LD50 in rabbits is also greater than 5000 mg/kg bw.^{[4][6]}

2.2. Skin and Eye Irritation Studies in rabbits and guinea pigs have shown that **pseudoionone** is a moderate to severe skin irritant, even at concentrations below 10%.^[4] In contrast, an 8% solution of **pseudoionone** in petrolatum was not found to be irritating to human volunteers.^[4] In rabbits, it produced transient, weak irritant reactions in the eyes.^[4]

2.3. Skin Sensitization There is evidence that **pseudoionone** has the potential for skin sensitization in humans.^[4] A maximization test conducted with an 8% concentration in human volunteers resulted in 8.3% (9 out of 108) of subjects showing positive reactions.^[4] Due to its dermal sensitization effects, the International Fragrance Association (IFRA) standards prohibit the use of **pseudoionone** as a fragrance ingredient, although a level of up to 2% is accepted as an impurity in ionones.^{[6][7]}

2.4. Repeated Dose Toxicity A 28-day subchronic oral study in rats established a No-Observed-Adverse-Effect-Level (NOAEL) of 50 mg/kg bw/day.^[4] This was based on minor and reversible effects observed at higher doses, such as salivation and increased kidney and liver weights.^[4]

2.5. Genotoxicity and Mutagenicity **Pseudoionone** has not been found to be mutagenic. It tested negative in two bacterial reverse mutation assays (Ames tests), both with and without metabolic activation, and in an in vivo mammalian micronucleus test.^[4]

2.6. Reproductive and Developmental Toxicity In a one-generation reproductive toxicity study in rats, the NOAEL for parental systemic toxicity was 120 mg/kg bw/day.^[4] The reproductive toxicity NOAEL was also determined to be 120 mg/kg bw/day, based on an increase in pup

deaths during the first few days after birth in the next highest dose group.[4] A single high dose of 960 mg/kg bw administered to pregnant hamsters did not cause adverse effects on fetal development, though it did result in reduced maternal body weight gain.[4]

Toxicological Profile of Ionone Derivatives

The ionone derivatives, including isomers like α -ionone, β -ionone, and γ -ionone, generally demonstrate a low order of toxicity. Slight structural differences, such as the position of double bonds, are not expected to significantly alter their overall toxicological profile.[2]

3.1. Acute Toxicity Ionone derivatives have low acute oral and dermal toxicity.[2][8] The oral LD50 for a mixture of 60% α -ionone and 40% β -ionone in rats was 4590 mg/kg.[8] For most ionone derivatives, oral LD50 values in rats are reported to be between 2000 and 10,000 mg/kg bw.[2] Acute dermal LD50 values in rabbits and rats are typically greater than 5000 mg/kg bw.[2][8]

3.2. Skin and Eye Irritation β -ionone was not irritating to rabbit skin in a semi-occlusive test and was only slightly irritating under occlusive conditions and to the eyes.[8] A limited human patch test with an unspecified mixture of α - and β -ionone did not indicate a potential for skin irritation.[8]

3.3. Skin Sensitization Some ionone derivatives may cause skin sensitization.[8][9] The pathogenesis of contact eczema involves a cell-mediated immune reaction of the delayed type.[8] α -Ionone is recognized as a consumer allergen.[3]

3.4. Repeated Dose Toxicity In a 90-day oral toxicity study in rats, a NOAEL of 10 mg/kg bw/day was established for α -ionone based on reduced weight gain and other mild effects.[10] [11] Another 90-day study administering α -ionone (~11 mg/kg bw/day) and β -ionone (~12 mg/kg bw/day) in the diet of rats found no adverse effects.[2]

3.5. Genotoxicity and Mutagenicity The available data indicates that ionones are not genotoxic.[12] β -ionone tested negative in in vitro *Salmonella* mutagenicity assays and an in vivo mouse micronucleus assay.[3]

3.6. Reproductive and Developmental Toxicity Ionones are not considered to be reproductive or developmental toxicants.[8] Repeated dose studies have shown no evidence of toxicity to reproductive organs in rats at doses up to 100 mg/kg bw/day for 90 days.[8] A developmental

toxicity study of β -ionone in rats established a NOAEL of 500 mg/kg bw/day for both maternal and developmental toxicity.[13] At a maternally toxic dose of 1000 mg/kg bw/day, an increase in the resorption rate was observed, but no malformations or fetal growth retardation occurred. [13]

3.7. Metabolism After oral exposure, β -ionone is absorbed and metabolized primarily in the liver.[8] It has been shown to be an inducer of CYP1A and CYP2B isozymes in the liver of rodents.[3][8]

Quantitative Toxicological Data Summary

The following tables summarize the key quantitative toxicity data for **pseudoionone** and its principal derivatives.

Table 1: Acute Toxicity Data

Compound	Test	Species	Route	LD50 Value (mg/kg bw)	Citation(s)
Pseudoionone	LD50	Rat	Oral	>5000	[4][5][6]
Pseudoionone	LD50	Rabbit	Dermal	>5000	[4][6]
α -Ionone / β -Ionone Mix	LD50	Rat	Oral	4590	[8]
α -Ionone	LD50	Mouse	Oral	6650	[8]
β -Ionone	LD50	Rat	Oral	4590	[8]
α -iso-methylionone	LD50	Rat	Dermal	>5000	[8]

| Methyl Ionone (isomers) | LD50 | Rabbit | Dermal | >5000 |[2] |

Table 2: Repeated Dose and Reproductive/Developmental Toxicity Data

Compound	Study Duration	Species	Route	NOAEL/N OEL (mg/kg bw/day)	Endpoint	Citation(s)
Pseudoionone	28-Day	Rat	Oral	50	Systemic Toxicity	[4]
Pseudoionone	1-Generation	Rat	Oral	120	Parental Systemic Toxicity	[4]
Pseudoionone	1-Generation	Rat	Oral	120	Reproductive Toxicity	[4]
α -Ionone	90-Day	Rat	Oral (diet)	10	Systemic Toxicity	[8][10]
β -Ionone	Developmental	Rat	Oral	500	Maternal & Developmental Toxicity	[13]

| Ionone Derivatives | 90-Day | Rat | Oral (diet) | 100 | No toxicity to reproductive organs |[8] |

Key Experimental Protocols

The toxicological data presented in this guide are derived from standardized experimental studies. The methodologies for several key assays are outlined below.

5.1. Acute Oral Toxicity (Up-and-Down Procedure) This method, consistent with OECD Test Guideline 425, involves dosing animals sequentially. A single animal is dosed at a starting level. If the animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose. This continues until specific stopping criteria are met. The method uses fewer animals while allowing for the calculation of an LD50 value and confidence intervals. Key observations include mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a 14-day period.

5.2. Skin Sensitization: Local Lymph Node Assay (LLNA) The LLNA (OECD Test Guideline 429) is a murine model that measures the induction phase of skin sensitization. The test substance is applied topically to the dorsum of each ear of the mice for three consecutive days.^{[14][15]} On day six, animals are injected intravenously with ³H-methyl thymidine, and the draining auricular lymph nodes are excised and pooled for each group.^[15] A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured via scintillation counting. A Stimulation Index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. An SI of ≥ 3 is considered a positive response, indicating the substance is a sensitizer.^[15]

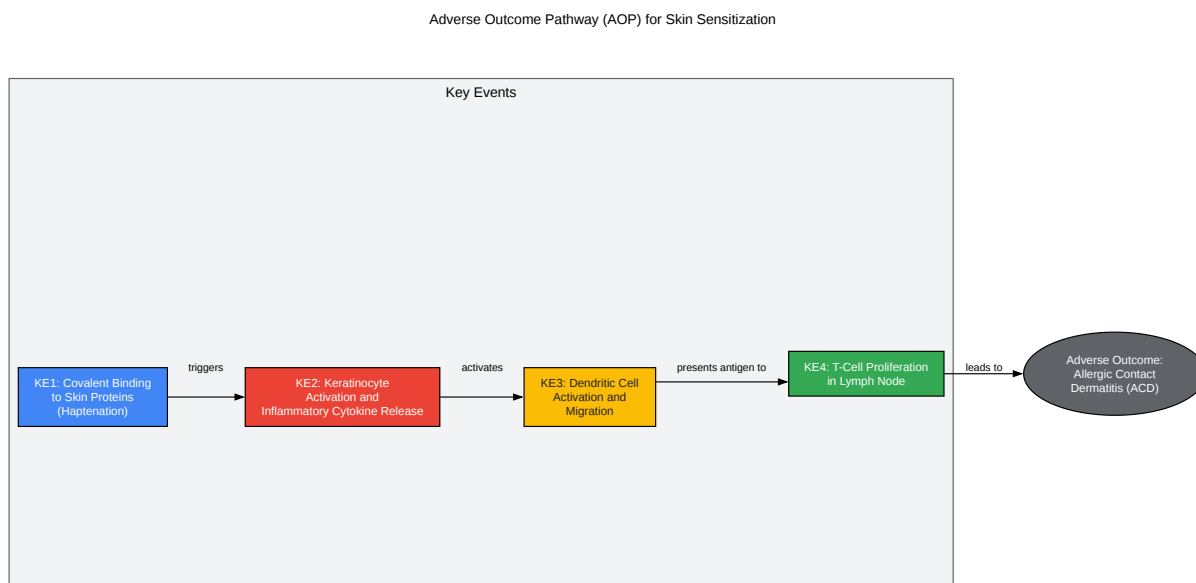
5.3. Bacterial Reverse Mutation Test (Ames Test) This in vitro assay (OECD Test Guideline 471) evaluates the mutagenic potential of a substance. It uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver homogenate).^[3] If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a minimal agar medium lacking the specific amino acid. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control. A significant, dose-dependent increase in revertant colonies indicates a positive result.

5.4. In Vivo Mammalian Erythrocyte Micronucleus Test This test (OECD Test Guideline 474) detects damage to chromosomes or the mitotic apparatus in vivo. Rodents are exposed to the test chemical, typically via oral gavage or intraperitoneal injection.^[4] The substance is absorbed and distributed to the bone marrow, a target tissue for genotoxic effects. During red blood cell formation (erythropoiesis), any chromosome fragments or whole chromosomes that lag at anaphase may fail to be incorporated into the main nuclei of daughter cells, forming small secondary nuclei called micronuclei. After an appropriate exposure time, bone marrow is extracted, and immature erythrocytes are analyzed for the frequency of micronuclei. A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates the substance has clastogenic or aneugenic potential.^[4]

Visualizations: Workflows and Pathways

Adverse Outcome Pathway (AOP) for Skin Sensitization

The development of skin sensitization follows a well-defined series of biological events, known as an Adverse Outcome Pathway (AOP). This pathway provides a framework for understanding how a chemical interaction on the skin can lead to an allergic response.



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Diagram 1: AOP for Skin Sensitization.

Experimental Workflow: Local Lymph Node Assay (LLNA)

The LLNA is a standard in vivo method for determining the skin sensitization potential of a chemical. The workflow details the key steps from application to data analysis.

Experimental Workflow for the Local Lymph Node Assay (LLNA)

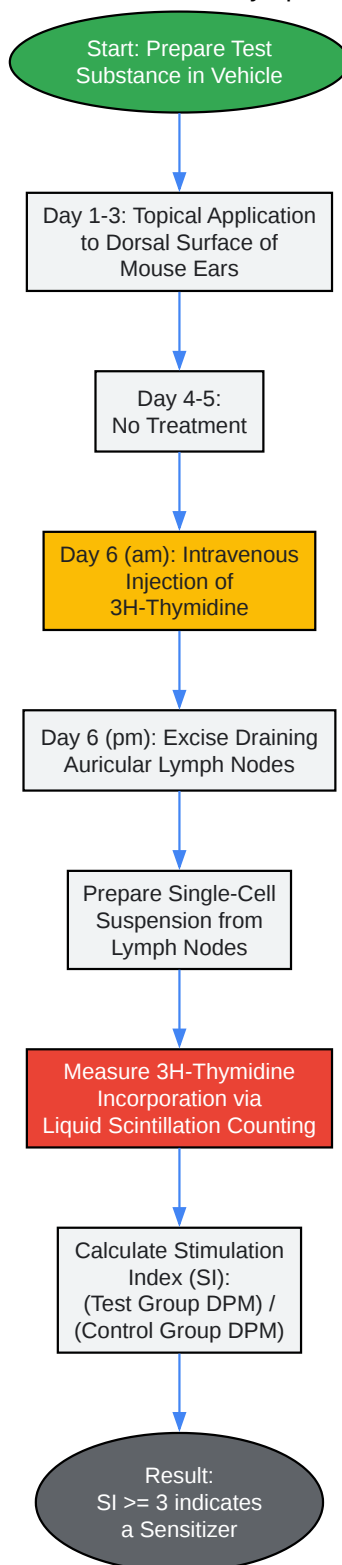
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Diagram 2: LLNA Experimental Workflow.

Experimental Workflow: Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemicals. This workflow illustrates the core procedure.

Experimental Workflow for the Ames Test

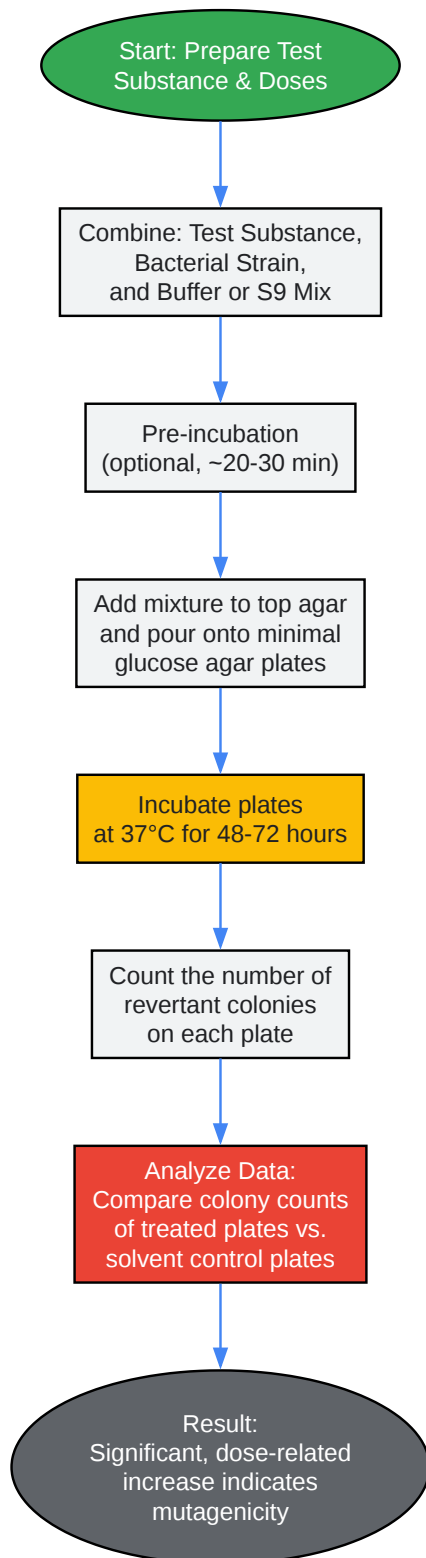
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Diagram 3: Ames Test Experimental Workflow.

Conclusion

The toxicological profiles of **pseudoionone** and its derivatives are well-characterized for most key endpoints. **Pseudoionone** itself demonstrates low acute systemic toxicity but poses a clear risk for skin irritation and, more significantly, skin sensitization, justifying its restricted use in consumer products. The ionone derivatives, which are widely used as fragrance and flavor ingredients, generally exhibit a favorable safety profile, characterized by low acute toxicity and a lack of genotoxic, reproductive, or developmental effects at relevant exposure levels. However, the potential for skin sensitization remains a consideration for some ionones. This comprehensive guide provides critical data and context for professionals, enabling informed risk assessment and guiding future research into the safe application of these compounds.

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